6,13-Diphenylpentacene
Overview
Description
6,13-Diphenylpentacene is an organic compound belonging to the acene family, which is characterized by linearly fused benzene rings. This compound is a derivative of pentacene, where phenyl groups are substituted at the 6 and 13 positions.
Mechanism of Action
Target of Action
The primary target of 6,13-Diphenylpentacene is organic electronic devices, such as organic light-emitting diodes (OLEDs) and thin-film transistors . The compound is used as a fluorescent dye and a p-type semiconductor .
Mode of Action
This compound interacts with its targets by emitting saturated red light when used as a dopant in OLEDs . As a p-type semiconductor, it contributes to the mobility of charge transport in organic thin film transistors .
Biochemical Pathways
The biochemical pathways affected by this compound involve the emission of light in OLEDs and the transport of charge in thin film transistors . The downstream effects include the production of light in display devices and the operation of electronic circuits.
Pharmacokinetics
While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs, in the context of this compound, it’s more relevant to discuss its physical and chemical properties. The compound exhibits enhanced solubility and a slight enhancement in photooxidative stability due to the substitution with phenyl at the C-6 and C-13 positions of pentacene . These properties impact its bioavailability in the sense of its usability in organic electronic devices.
Result of Action
The molecular and cellular effects of this compound’s action include the emission of saturated red light in OLEDs and the facilitation of charge transport in thin film transistors . It is still susceptible to photooxidation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to UV light can lead to photooxidation . Moreover, the compound’s solubility and stability can be affected by the solvent or medium in which it is used .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6,13-Diphenylpentacene are primarily related to its role in organic electronics. Substitution with phenyl at the C-6 and C-13 positions of pentacene leads to a phenomenal enhancement in solubility and a little enhancement in photooxidative stability
Cellular Effects
Its primary use is in the field of organic electronics, and it is not typically associated with biological systems or cellular processes .
Molecular Mechanism
The molecular mechanism of this compound is related to its photophysical properties. It is known to undergo singlet fission, a process that produces two triplet excited states from one singlet excited state . The rate of singlet fission can be modulated by forming coaggregates with PbS Quantum Dots in aqueous dispersions .
Temporal Effects in Laboratory Settings
This compound exhibits good solubility and some enhancement in photooxidative stability . It is still susceptible to photooxidation
Metabolic Pathways
Its primary use is in the field of organic electronics, and it is not typically associated with biological systems or metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6,13-Diphenylpentacene is typically synthesized from 6,13-pentacenequinone. The synthesis involves the use of a Grignard reagent, specifically phenylmagnesium bromide, which reacts with 6,13-pentacenequinone. The reaction is carried out in the presence of a reducing agent, such as tin(II) chloride and hydrochloric acid, to yield this compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 6,13-Diphenylpentacene undergoes various chemical reactions, including:
Substitution: The phenyl groups at the 6 and 13 positions can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Light and oxygen are the primary reagents for photooxidation.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Photooxidation leads to the formation of various oxidized derivatives of this compound.
Substitution: Electrophilic substitution reactions yield phenyl-substituted derivatives with different functional groups.
Scientific Research Applications
6,13-Diphenylpentacene has several scientific research applications, including:
Organic Electronics: It is used as a p-type semiconductor in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs).
Solar Cells: The compound serves as a small molecule electron donor in solution-processed organic solar cells.
Fluorescent Dye: It is employed as a red-emitting dopant in OLEDs due to its strong fluorescence properties.
Photoelectric Studies: this compound is used in photoelectric studies, particularly in the development of composite materials with enhanced electrical and optical properties.
Comparison with Similar Compounds
6,13-Pentacenequinone: A precursor in the synthesis of this compound, which lacks the phenyl substitutions.
Functionalized Pentacenes: Various derivatives of pentacene with different substituents to improve solubility and stability.
Uniqueness: this compound stands out due to the phenyl groups at the 6 and 13 positions, which significantly enhance its solubility and photooxidative stability compared to pentacene. This makes it more suitable for practical applications in organic electronics and optoelectronics .
Properties
IUPAC Name |
6,13-diphenylpentacene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22/c1-3-11-23(12-4-1)33-29-19-25-15-7-9-17-27(25)21-31(29)34(24-13-5-2-6-14-24)32-22-28-18-10-8-16-26(28)20-30(32)33/h1-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCSVQKCECNEAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C4C=CC=CC4=CC3=C(C5=CC6=CC=CC=C6C=C52)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458575 | |
Record name | 6,13-diphenylpentacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76727-11-2 | |
Record name | 6,13-diphenylpentacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 76727-11-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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